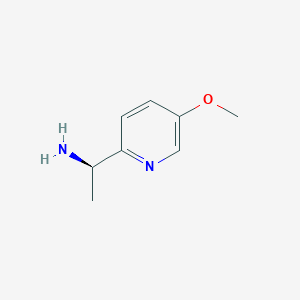
Methyl-(4-pyridin-3-yl-benzyl)-amine
Descripción general
Descripción
“Methyl-(4-pyridin-3-yl-benzyl)-amine” is a chemical compound with the molecular formula C13H14N2 . It is a derivative of N-Benzyl-2-phenylpyrimidin-4-amine .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 2-Chloro-5-methyl-N-(2-(4-nitrophenyl)propan-2-yl)pyrimidin-4-amine involved the use of 2-isopropylphenylboronic acid, sodium carbonate, and DPP-Pd silica bound in dimetoxyethane . The reaction was sealed and heated in a microwave reactor to 150 °C for 45 min .
Molecular Structure Analysis
The molecular structure of “Methyl-(4-pyridin-3-yl-benzyl)-amine” can be represented by the InChI string: InChI=1S/C18H24N4O/c19-10-2-1-5-17 (18 (20)23)22-12-14-6-8-15 (9-7-14)16-4-3-11-21-13-16/h3-4,6-9,11,13,17,22H,1-2,5,10,12,19H2, (H2,20,23)/t17-/m0/s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl-(4-pyridin-3-yl-benzyl)-amine” include a molecular weight of 312.4 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 9 .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- Pharmacological Activities : Methyl-(4-pyridin-3-yl-benzyl)-amine derivatives have been evaluated for their antimicrobial and antitubercular activities, suggesting potential use in treating infections and tuberculosis (Dave et al., 2007).
Chemical Synthesis and Properties
- Derivative Synthesis : A study showed the synthesis of benzofuro(3,2-c)pyridine derivatives using reactions involving Methyl-(4-pyridin-3-yl-benzyl)-amine (Tarabová et al., 2010).
- Catalytic Applications : Compounds containing Methyl-(4-pyridin-3-yl-benzyl)-amine have been used as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes, highlighting their utility in organic synthesis (Singh et al., 2017).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Schiff base compounds including Methyl-(4-pyridin-3-yl-benzyl)-amine derivatives have been investigated for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid (Ashassi-Sorkhabi et al., 2005).
Synthesis of Complex Compounds
- Creation of Complex Molecules : Research includes the synthesis of novel compounds and complexes with potential applications in materials science and catalysis (Gómez et al., 2006).
Material Science Applications
- Fluorescence and Sensing Applications : Studies on Zinpyr family compounds, including derivatives of Methyl-(4-pyridin-3-yl-benzyl)-amine, have found applications in biological imaging due to their fluorescent properties (Nolan et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-1-(4-pyridin-3-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10,14H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJEKIMXUENGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)

![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)
![2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide](/img/structure/B1400751.png)





![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1400760.png)
